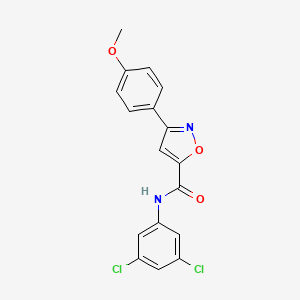

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-23-14-4-2-10(3-5-14)15-9-16(24-21-15)17(22)20-13-7-11(18)6-12(19)8-13/h2-9H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQEQBPNPPQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxazole moiety exhibit promising anticancer properties. N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has been studied for its potential to inhibit various cancer cell lines.

Case Study:

A study on oxazole derivatives demonstrated that specific modifications to the oxazole structure could enhance cytotoxicity against cancer cells. For instance, derivatives similar to this compound were found to have IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Other Oxazole Derivative | HeLa | 2.41 |

Enzyme Inhibition

The compound has shown potential in selectively inhibiting carbonic anhydrases (CAs), which are important targets in cancer therapy. The selectivity of certain oxazole derivatives for membrane-bound CAs suggests that this compound may also be effective in this regard .

Table: Enzyme Inhibition Potency of Oxazole Derivatives

| Compound | Target Enzyme | K_i (pM) |

|---|---|---|

| This compound | hCA IX | 89 |

| Related Compound | hCA II | 750 |

Herbicidal Activity

The compound's structural analogs have been explored for their herbicidal properties. Research indicates that oxazole derivatives can act as effective herbicides due to their ability to inhibit specific plant growth processes.

Case Study:

A patent describes the synthesis of oxazole-based compounds with herbicidal activity against various weed species. These compounds demonstrated a significant controlling effect on weed growth when applied at appropriate concentrations .

Table: Herbicidal Efficacy of Oxazole Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Related Compound | Brassica napus | 90 |

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The structural modifications of the oxazole ring can significantly affect the biological activity of the compound.

Synthesis Overview:

The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic compounds with carboxylic acid derivatives under controlled conditions to form the oxazole ring .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Dichlorophenyl Substitutions

(a) N-(3,5-dichlorophenyl)succinimide (NDPS)

- Core Structure : Succinimide (five-membered cyclic imide) vs. oxazole in the target compound.

- Activity/Toxicity : NDPS induces severe nephrotoxicity in rats, specifically damaging proximal convoluted tubules and causing interstitial nephritis at high doses (5000 ppm) .

- Key Difference : The oxazole core in the target compound may reduce nephrotoxic effects compared to NDPS’s succinimide structure, though this requires validation.

(b) Iprodione and Its Metabolites

- Iprodione : N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide.

- Core Structure : Imidazolidinedione vs. oxazole.

- Activity : Broad-spectrum fungicide inhibiting glycerol synthesis in fungi .

(c) Vinclozolin

- Structure : 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione.

- Core Structure : Oxazolidinedione vs. oxazole.

- Activity : Fungicide targeting Botrytis cinerea; also acts as an endocrine disruptor .

Table 1: Structural and Functional Comparison of Dichlorophenyl-Containing Compounds

Functional Analogs with Oxazole Carboxamide Cores

(a) 3-(2,6-Dichlorophenyl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide

- Structure: Oxazole-4-carboxamide with 2,6-dichlorophenyl and dimethylamino propyl groups.

- Activity: Likely fungicidal; the dimethylamino group enhances solubility and cellular uptake .

- Comparison : The target compound’s 4-methoxyphenyl group may improve lipid membrane penetration compared to methyl substituents.

(b) N-(4-Cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

- Structure: Partially saturated oxazole (4,5-dihydro) with 4-cyanophenyl and 4-methoxyphenyl groups.

- Comparison : Saturation of the oxazole ring in this analog could reduce metabolic stability compared to the target compound’s aromatic oxazole.

Table 2: Oxazole Carboxamide Derivatives

Toxicity and Metabolic Considerations

- NDPS : Causes proximal tubule damage in rats, highlighting the nephrotoxic risk of dichlorophenyl derivatives .

- Vinclozolin : Metabolized to endocrine-disrupting ligands, emphasizing the need for metabolic studies on the target compound .

- Iprodione Metabolites : Altered substituents (e.g., methylethyl to hydroxyl groups) can reduce toxicity or modify activity .

Biological Activity

N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14Cl2N2O2

- Molecular Weight : 363.2 g/mol

- CAS Number : 477859-14-6

Biological Activity

The compound has shown various biological activities, particularly in the context of cancer research. Its derivatives have been tested against several cancer cell lines, demonstrating promising results in terms of cytotoxicity and apoptosis induction.

Antitumor Activity

-

Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range .

Cell Line IC50 (μM) MCF-7 0.65 U-937 2.41 HCC827 6.26 - Mechanism of Action : Flow cytometry assays have indicated that the compound acts through the activation of apoptotic pathways, increasing p53 expression and caspase-3 cleavage in treated cells . This suggests a mechanism where the compound triggers programmed cell death through intrinsic pathways.

- Comparative Studies : In comparative studies, derivatives of this compound have shown higher potency than standard chemotherapeutic agents like doxorubicin against specific cancer types .

Case Studies and Research Findings

- Synthesis and Evaluation : A study highlighted the synthesis of various oxazole derivatives, including this compound. These compounds were evaluated for their biological activity against several cancer cell lines, revealing that modifications in the oxazole ring significantly influenced their potency .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. The results indicated strong hydrophobic interactions with key amino acid residues in target proteins, which correlate with its observed biological activities .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Oxazole Ring Formation : Cyclization of α-haloketones (e.g., bromoacetophenone derivatives) with carboxamide precursors under acidic or basic conditions. For example, reacting 3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl chloride with 3,5-dichloroaniline in anhydrous tetrahydrofuran (THF) with triethylamine as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Q2. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., dichlorophenyl and methoxyphenyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for : 369.02 g/mol).

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and retention time consistency .

Q. Q3. What safety precautions are required when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling.

- Engineering Controls : Conduct reactions in a fume hood to minimize inhalation risks.

- Waste Disposal : Collect organic waste in designated containers for incineration, adhering to institutional hazardous waste protocols .

Advanced Research Questions

Q. Q4. How does the substitution pattern (3,5-dichlorophenyl vs. 4-methoxyphenyl) influence the compound’s fungicidal activity?

Methodological Answer:

- Comparative Bioassays : Test against phytopathogenic fungi (e.g., Botrytis cinerea) using agar dilution assays. Compare EC values with analogs lacking methoxy or chlorine groups.

- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing (Cl) and electron-donating (OCH) effects on fungal membrane permeability via logP measurements .

- Data Interpretation : Note that dichlorophenyl groups enhance binding to fungal cytochrome P450 enzymes, while methoxy groups may reduce hydrophobicity .

Q. Q5. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in substituent orientation by obtaining a single-crystal structure. Compare bond lengths/angles with computational models (DFT calculations).

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the oxazole ring or amide bond.

- Cross-Validation : Overlay experimental IR spectra with simulated spectra (e.g., Gaussian software) to confirm functional groups .

Q. Q6. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Reaction Optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP). Monitor by HPLC-MS.

- Byproduct Analysis : Identify common impurities (e.g., uncyclized intermediates) via LC-MS/MS and adjust stoichiometry of α-haloketone precursors.

- Scale-Up : Transition from batch to flow chemistry for improved heat transfer and reproducibility .

Q. Q7. What in vitro models are suitable for evaluating its anticancer potential?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa). Include normal cells (e.g., HEK293) for selectivity indices.

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle arrest (cyclin D1/p21).

- Comparative Analysis : Benchmark against structurally related compounds (e.g., oxazole-based kinase inhibitors) .

Key Research Challenges

- Stereochemical Complexity : The oxazole ring’s planar structure may limit chiral center formation, complicating enantioselective synthesis.

- Biological Off-Target Effects : Methoxy groups may interact with mammalian enzymes, necessitating toxicity profiling in zebrafish models.

- Environmental Stability : Assess photodegradation under UV light (λ = 254 nm) to predict field efficacy as a fungicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.